

1,4-Diethylpiperazine: A Technical Guide for Advanced Synthesis and Pharmaceutical Applications

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Compound of Interest

Compound Name: **1,4-Diethylpiperazine**

Cat. No.: **B1583865**

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Abstract: This technical guide provides a comprehensive overview of **1,4-diethylpiperazine**, a pivotal intermediate in synthetic chemistry with significant applications in drug development and catalysis. The document details its fundamental physicochemical properties, offers an in-depth, field-proven protocol for its synthesis, and explores its role as a structural scaffold in medicinal chemistry. This guide is designed for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and practical, actionable insights for laboratory and process chemistry.

Core Compound Identity: 1,4-Diethylpiperazine

1,4-Diethylpiperazine is a symmetrically disubstituted cyclic diamine. Its structure is based on a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. In this derivative, each nitrogen atom is functionalized with an ethyl group. This substitution pattern imparts specific properties of basicity, steric hindrance, and reactivity that make it a versatile building block in organic synthesis.

Molecular Formula and Weight

The elemental composition and mass of **1,4-diethylpiperazine** are fundamental for all stoichiometric and analytical considerations.

- Molecular Formula: C₈H₁₈N₂^[1]^[2]^[3]

- Molecular Weight: 142.24 g/mol [\[2\]](#)

Structural and Chemical Identifiers

A comprehensive list of identifiers is crucial for accurate database searches and regulatory compliance.

Identifier	Value	Source(s)
CAS Number	6483-50-7	[1] [2]
IUPAC Name	1,4-diethylpiperazine	[2]
Synonyms	N,N'-Diethylpiperazine	[1]
Molecular Formula	C ₈ H ₁₈ N ₂	[1] [2] [3]
Molecular Weight	142.24 g/mol	[2]
InChI Key	DDPRYTUJYNYJKV-UHFFFAOYSA-N	[1] [2]

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of **1,4-diethylpiperazine** is essential for its handling, purification, and characterization.

Physical Properties

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[1] [3]
Boiling Point	156-158 °C	[4]
Density	0.9 g/cm ³	[4]
Flash Point	58 °C	[4]
Solubility	Soluble in methanol and toluene	[3]

Spectroscopic Data

While detailed spectra should be acquired for each synthesized batch, typical spectral data provides a reference for structural confirmation.

- ^1H NMR: Expected signals would include a triplet for the methyl protons (CH_3), a quartet for the methylene protons of the ethyl group ($-\text{CH}_2\text{-CH}_3$), and a singlet or multiplet for the piperazine ring protons.
- ^{13}C NMR: Distinct signals are expected for the methyl carbons, the methylene carbons of the ethyl groups, and the carbons of the piperazine ring.
- IR: Characteristic peaks would include C-H stretching vibrations for the alkyl groups and C-N stretching vibrations.

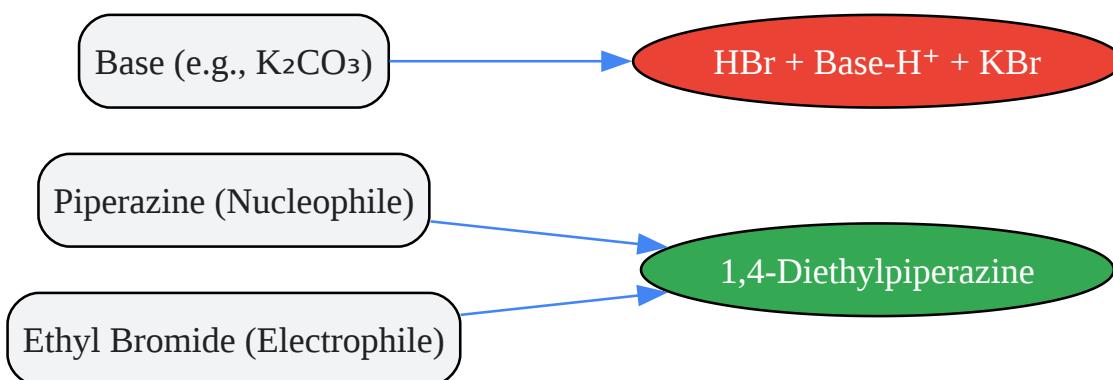
Synthesis of 1,4-Diethylpiperazine: A Validated Protocol

The most common and efficient method for the synthesis of **1,4-diethylpiperazine** is the direct N-alkylation of piperazine. This procedure is robust and scalable, making it suitable for both research and industrial applications.

Reaction Principle and Causality

The synthesis relies on the nucleophilic nature of the secondary amine groups of piperazine. These amines readily attack an electrophilic ethyl source, such as an ethyl halide, in a classic $\text{S}_{\text{n}}2$ reaction. A base is required to neutralize the acid generated during the reaction, driving the equilibrium towards the formation of the disubstituted product. The choice of a polar aprotic solvent facilitates the $\text{S}_{\text{n}}2$ mechanism by solvating the cation of the base without strongly solvating the nucleophilic amine, thus enhancing its reactivity.

Polar Aprotic Solvent (e.g., Acetonitrile)



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Caption: Key components in the N-alkylation of piperazine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

- Piperazine (anhydrous)
- Ethyl bromide
- Potassium carbonate (anhydrous, powdered)
- Acetonitrile (anhydrous)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate

- Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

- Reaction Setup: To a solution of anhydrous piperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).
- Addition of Alkylating Agent: Slowly add ethyl bromide (2.2 eq.) to the stirred suspension at room temperature under a nitrogen atmosphere.
- Reaction: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
- Workup:
 - Cool the reaction mixture to room temperature and filter to remove inorganic salts.
 - Concentrate the filtrate under reduced pressure.
 - Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Purification:
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by fractional distillation under reduced pressure to obtain **1,4-diethylpiperazine** as a colorless to pale yellow liquid.

Validation: The identity and purity of the final product should be confirmed by GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Applications in Drug Development and Catalysis

The piperazine ring is a "privileged scaffold" in medicinal chemistry, and its derivatives are found in a wide range of therapeutic agents. **1,4-Diethylpiperazine** serves as a key intermediate in the synthesis of more complex molecules.

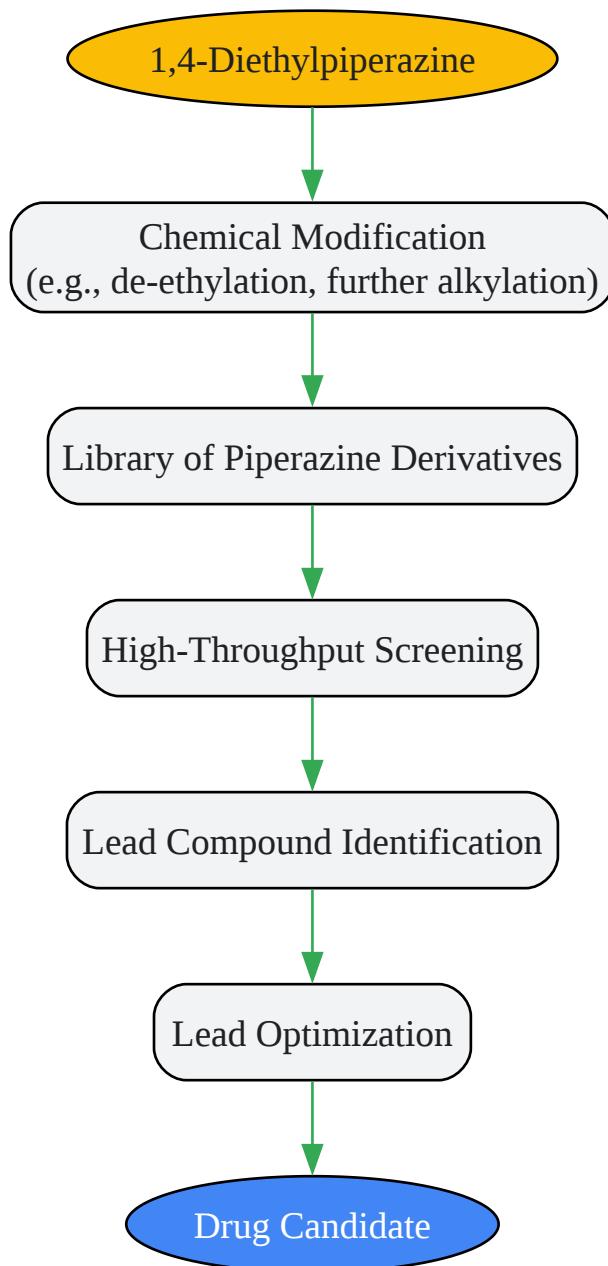
The Piperazine Scaffold in Pharmaceuticals

The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and bioavailability. The two nitrogen atoms can be protonated at physiological pH, enhancing water solubility. The piperazine ring is also conformationally flexible, which can be advantageous for binding to biological targets.

Examples of therapeutic areas where piperazine derivatives are prevalent include:

- Antipsychotics
- Antidepressants
- Antihistamines
- Anticancer agents
- Antiviral agents

While specific blockbuster drugs containing the **1,4-diethylpiperazine** moiety are not prominently cited, its role as a synthetic intermediate is crucial for creating diverse libraries of N-substituted piperazines for drug discovery screening.



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Caption: Role of **1,4-diethylpiperazine** in a drug discovery workflow.

Catalytic Applications

The basic nature of the nitrogen atoms in **1,4-diethylpiperazine** allows it to function as a catalyst in various chemical transformations, such as in the formation of polyurethanes. It can also serve as a ligand in transition metal catalysis.

Safety, Handling, and Storage

5.1. Hazard Identification

1,4-Diethylpiperazine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.^[5] It may also cause respiratory irritation.^[2]

5.2. Handling and Personal Protective Equipment (PPE)

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Use spark-proof tools and take precautionary measures against static discharge.

5.3. Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a corrosives-designated area.

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